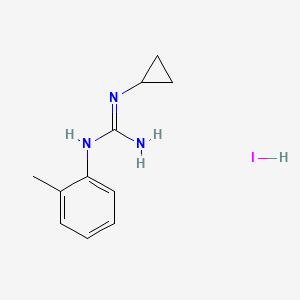
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide is a compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and have found applications in various biological activities
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Industrial production methods typically involve large-scale synthesis using these established protocols.
Analyse Chemischer Reaktionen
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’-disubstituted guanidines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines, including 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide, are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. Guanidines are known for their ability to form hydrogen bonds, which play a crucial role in their biological activity . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines These compounds share similar functional groups but differ in their specific structures and applications
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.HI/c1-8-4-2-3-5-10(8)14-11(12)13-9-6-7-9;/h2-5,9H,6-7H2,1H3,(H3,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHPLSVONHJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
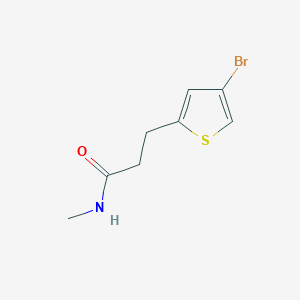
![[3-(Difluoromethylsulfanyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7622817.png)
![3-[(2,5-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazole](/img/structure/B7622823.png)

![3-[1-[(2-Fluorophenyl)methyl]pyrrolidin-2-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7622836.png)
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B7622841.png)
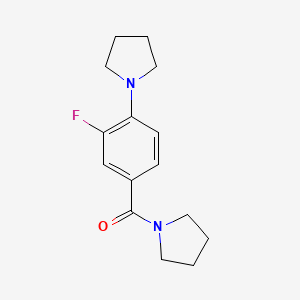
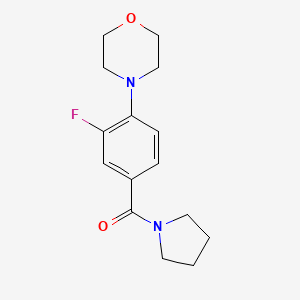
![1-[5-(Piperidine-1-carbonyl)thiophen-3-yl]ethanone](/img/structure/B7622856.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7622864.png)
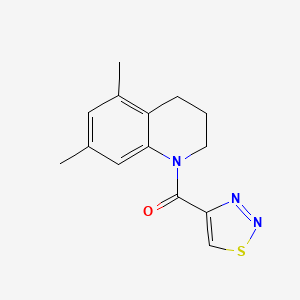
![2-methyl-6-phenyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7622900.png)
![[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7622903.png)
![N-(3-ethynylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7622908.png)
